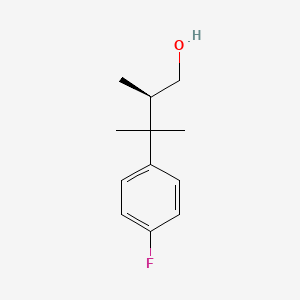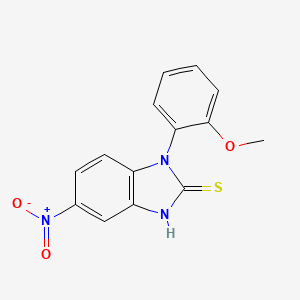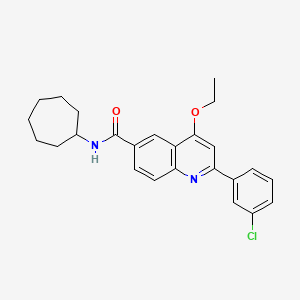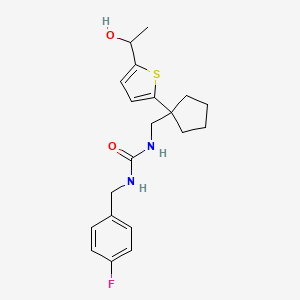![molecular formula C15H19N3O4S B2606918 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide CAS No. 2034291-76-2](/img/structure/B2606918.png)
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an oxane ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mecanismo De Acción
Target of action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities .
Mode of action
While the specific mode of action for this compound isn’t available, 1,2,4-oxadiazole derivatives in general have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Biochemical pathways
oryzae (Xoo), which suggests they may affect bacterial biochemical pathways .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of action
oryzae (Xoo), suggesting they may have a bactericidal effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The oxane ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions . The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonamide formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield reduced forms of the oxadiazole ring .
Aplicaciones Científicas De Investigación
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Sulfonamide Derivatives: Compounds with the sulfonamide group exhibit similar biological activities, such as enzyme inhibition.
Oxane Derivatives: These compounds contain the oxane ring and have similar structural features.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-23(20,11-12-4-2-1-3-5-12)16-10-14-17-15(18-22-14)13-6-8-21-9-7-13/h1-5,13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWDFYAOUGNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2606837.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide](/img/structure/B2606842.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)
![n-{1-[2-(3-Formyl-1h-indol-1-yl)acetyl]piperidin-4-yl}propanamide](/img/structure/B2606850.png)
![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)
![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)



